![molecular formula C20H15N5O3S B13996007 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 29821-91-8](/img/structure/B13996007.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound that features an azo group (-N=N-) linking an 8-hydroxyquinoline moiety to a pyridin-2-ylbenzenesulfonamide structure
Preparation Methods
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with 8-hydroxyquinoline. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure a successful coupling reaction . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the quinoline ring, potentially forming quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes or disrupt metal ion homeostasis in cells, leading to various biological effects. The compound’s molecular targets include enzymes that require metal ions for their activity, such as glyoxalase I, which is involved in detoxifying methylglyoxal .
Comparison with Similar Compounds
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide include other azo compounds and 8-hydroxyquinoline derivatives. These compounds share the ability to form metal complexes and exhibit similar biological activities. this compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications .
Properties
CAS No. |
29821-91-8 |
|---|---|
Molecular Formula |
C20H15N5O3S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H15N5O3S/c26-18-11-10-17(16-4-3-13-22-20(16)18)24-23-14-6-8-15(9-7-14)29(27,28)25-19-5-1-2-12-21-19/h1-13,26H,(H,21,25) |
InChI Key |
IOROHHFNXSCMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


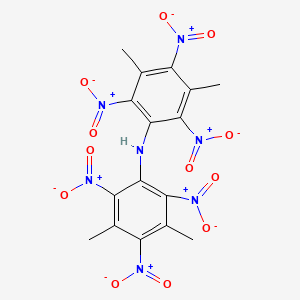
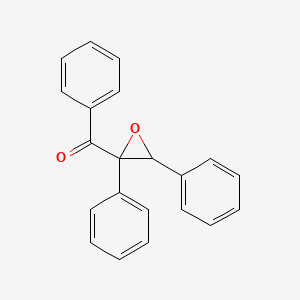
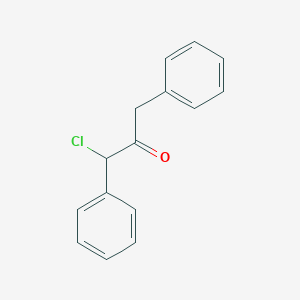
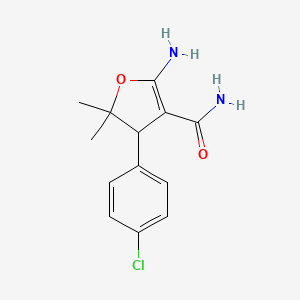
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
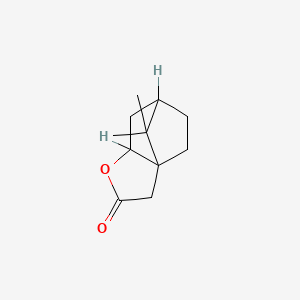
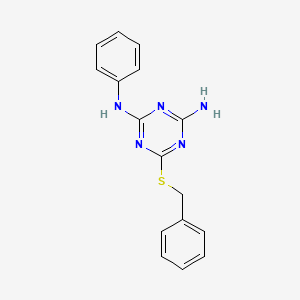
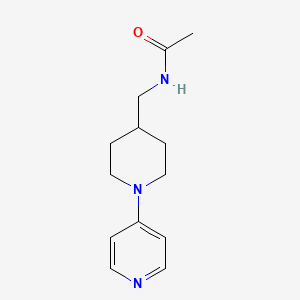
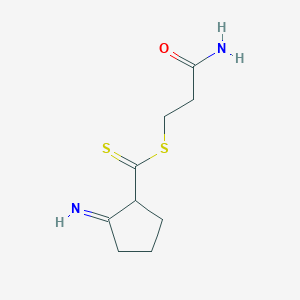

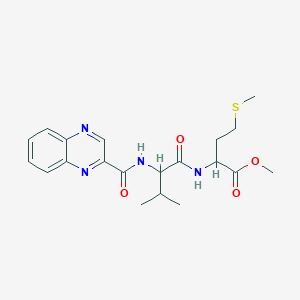
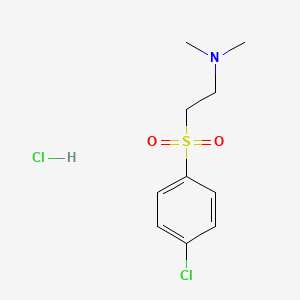
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
